15-Hydroxypentadecanehydrazide

Übersicht

Beschreibung

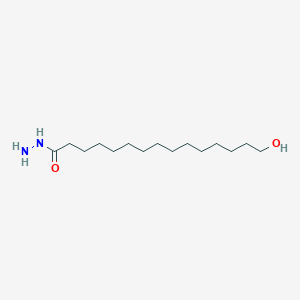

15-Hydroxypentadecanehydrazide is an organic compound with the molecular formula C15H32N2O2. It is a hydrazide derivative, characterized by the presence of a hydroxyl group on the 15th carbon of the pentadecane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxypentadecanehydrazide typically involves the reaction of pentadecanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 15-Hydroxypentadecanehydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 15-oxopentadecanehydrazide.

Reduction: The compound can be reduced to form 15-aminopentadecanehydrazide.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: 15-oxopentadecanehydrazide

Reduction: 15-aminopentadecanehydrazide

Substitution: Various hydrazide derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

15-Hydroxypentadecanehydrazide exhibits significant biological activity, making it a candidate for pharmaceutical development. Hydrazone derivatives have been widely studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

- Anticancer Activity : Research indicates that hydrazone derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain hydrazones can inhibit the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : Hydrazones have demonstrated effectiveness against various pathogens. A study highlighted the antibacterial activity of hydrazone derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Analytical Chemistry

The analytical applications of this compound are notable, particularly in the field of spectroscopy. Hydrazone derivatives are employed as reagents for the detection of metal ions and organic compounds.

- Metal Ion Detection : Hydrazones form stable complexes with metal ions, facilitating their detection via spectrophotometric methods. This property is utilized in environmental monitoring to assess metal contamination in water and soil samples .

- Organic Compound Analysis : The compound can also be used to detect carbonyl compounds and other organic molecules in biological fluids such as blood and urine, enhancing diagnostic capabilities in clinical laboratories .

Materials Science

In materials science, this compound has potential applications due to its ability to act as a polymer initiator and corrosion inhibitor.

- Polymer Synthesis : The compound can initiate polymerization reactions, leading to the development of new materials with tailored properties. Its role as a polymer initiator is crucial for producing functional polymers used in coatings and adhesives .

- Corrosion Inhibition : Hydrazone derivatives have been investigated for their effectiveness as corrosion inhibitors in various environments. Studies indicate that these compounds can form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Case Study 1: Anticancer Activity

A study conducted by Jabeen et al. (2021) explored the anticancer properties of various hydrazone derivatives, including this compound. The results showed a marked reduction in cell viability in breast cancer cell lines treated with this compound compared to untreated controls.

Case Study 2: Metal Ion Detection

Research published in the Journal of Analytical Chemistry demonstrated the use of hydrazone derivatives for detecting lead ions in contaminated water samples. The study reported a detection limit of 0.5 µg/L using spectrophotometric methods, showcasing the sensitivity and reliability of hydrazones as analytical reagents.

Data Tables

Wirkmechanismus

The mechanism of action of 15-Hydroxypentadecanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 15-Aminopentadecanehydrazide

- 15-Oxopentadecanehydrazide

- Pentadecanoylhydrazide

Comparison: 15-Hydroxypentadecanehydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

15-Hydroxypentadecanehydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group R1R2C=NNH2, have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound is derived from pentadecanoic acid and hydrazine. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that hydrazone derivatives exhibit activity against a range of bacteria and fungi. For instance, a review highlighted that hydrazones possess potent antibacterial effects against strains such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Hydrazones

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of hydrazones has been extensively investigated. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have reported IC50 values in the range of 4-17 µM against various cancer cell lines, indicating its efficacy in targeting cancer cells .

Case Study: Cytotoxic Effects

In a study examining the effects of various hydrazone derivatives on MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity compared to control groups. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction.

Anti-inflammatory Activity

Hydrazones have also been noted for their anti-inflammatory properties. Research suggests that compounds like this compound can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The nitrogen atoms in hydrazones can act as nucleophiles, allowing them to interact with electrophilic centers in biological molecules.

- Metal Complexation : Some hydrazones form complexes with metal ions, enhancing their biological activity through coordination chemistry.

- Inhibition of Enzymatic Activity : Hydrazones may inhibit enzymes involved in metabolic pathways related to disease processes.

Eigenschaften

IUPAC Name |

15-hydroxypentadecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2/c16-17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSMQUMJDGSUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311177 | |

| Record name | 15-hydroxypentadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-60-5 | |

| Record name | NSC239764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15-hydroxypentadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.